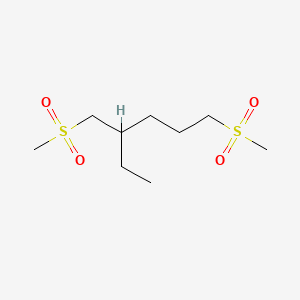
(+)-2-Ethyl-1,5-dimesyloxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane .
Chemical Reactions Analysis
Types of Reactions
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with molecular targets through its sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include methanesulfonyl chloride and other sulfonyl-containing hexane derivatives .
Uniqueness
What sets (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane apart is its unique structure, which provides distinct reactivity and stability compared to other sulfonyl compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
64295-11-0 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(methylsulfonylmethyl)hexane |
InChI |
InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3 |
InChI Key |
MHYKCIBDHXOJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCS(=O)(=O)C)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















